molecular formula C20H25NO10 B3248477 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside CAS No. 187146-99-2

4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

Cat. No. B3248477
CAS RN: 187146-99-2
M. Wt: 439.4 g/mol
InChI Key: BXZPMBDMUIOXQQ-SLHNCBLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • CAS Number : 60515-61-9

Synthesis Analysis

  • Acetylate the amino group to obtain 4-Aminophenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside .

Scientific Research Applications

Synthesis of Synthetic Antigens

The compound is utilized in the synthesis of specific antigens. For example, it is involved in producing trisaccharides by condensing with different mannosyl bromides, which are later deprotected to yield various mannopyranosides. These compounds are significant in the study of carbohydrate chemistry and antigen synthesis (Khan, Piskorz, & Matta, 1994).

Synthesis of Monodeoxyfluorinated Compounds

The compound is used in synthesizing monodeoxyfluorinated derivatives. This process involves treatment with specific reagents followed by O-deacetylation, forming various di- and trisaccharides. These derivatives have potential applications in medicinal chemistry and bioconjugate studies (Khan, Jain, Abbas, & Matta, 1990).

Creation of Oligosaccharides

This compound plays a crucial role in the synthesis of oligosaccharides, especially those mimicking carbohydrate moieties of glycoproteins. These synthetic oligosaccharides are essential for understanding complex biological processes and for potential therapeutic applications (Arnarp et al., 1983).

Structural Studies

Structural properties of D-mannopyranosyl rings containing O-acetyl side-chains are studied using this compound. These studies are crucial in understanding the molecular configuration and chemical behavior of such compounds, which has significant implications in carbohydrate chemistry (Turney, Zhang, Oliver, & Serianni, 2019).

Synthesis of Dendrimers

The compound is instrumental in synthesizing carbosilane dendrimers with peripheral mannose and mannobiose. These dendrimers have potential applications in targeted drug delivery and other nanotechnology-based applications (Mori, Hatano, Matsuoka, Esumi, Toone, & Terunuma, 2005).

Synthesis of Glycosides for Biological Studies

This compound is used to synthesize glycosides for biological studies, including examining their interactions with proteins and other biological molecules. These studies are essential for developing new therapeutic agents and understanding biological mechanisms at the molecular level (Kaur & Hindsgaul, 1991).

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO10/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(31-16)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9,21H2,1-4H3/t16-,17-,18+,19+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZPMBDMUIOXQQ-SLHNCBLASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)N)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
Reactant of Route 2
Reactant of Route 2
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
Reactant of Route 3
Reactant of Route 3
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
Reactant of Route 4
Reactant of Route 4
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
Reactant of Route 5
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside
Reactant of Route 6
4-Aminophenyl 2,3,4,6-tetra-O-acetyl-a-D-mannopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.